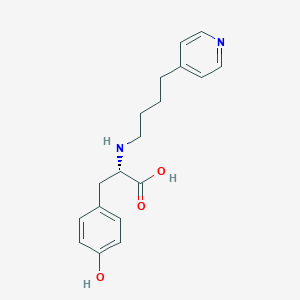
Tert-butyl (5-bromo-2-fluoropyridin-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate is an organic compound with the molecular formula C10H12BrFN2O2 and a molecular weight of 291.12 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate involves several steps:
Bromination: Pyridine undergoes a nucleophilic substitution reaction with hydrobromic acid to form 5-bromopyridine.
Fluorination: The brominated pyridine is then subjected to a fluorination reaction to introduce the fluorine atom at the 2-position.
Carbamate Formation: Finally, the 5-bromo-2-fluoropyridine is reacted with tert-butyl carbamate to form the desired product.
Chemical Reactions Analysis
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Hydroxylation: The compound can be hydroxylated to introduce hydroxyl groups.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include hydrobromic acid, fluorinating agents, and tert-butyl carbamate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Tert-butyl (5-bromo-2-fluoropyridin-3-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate: This compound has a similar structure but with different substitution patterns.
Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate: This compound contains an additional fluorine atom, which can influence its reactivity and properties.
Tert-butyl (3-bromo-5-fluoropyridin-2-yl)carbamate: This compound has a different substitution pattern on the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
Molecular Formula |
C10H12BrFN2O2 |
|---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-fluoropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) |
InChI Key |
ZLWTZLUMGXPVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



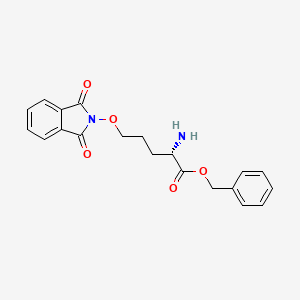
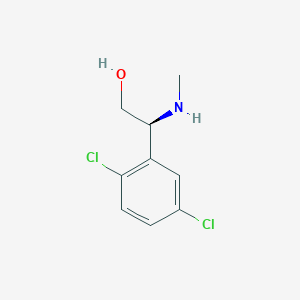

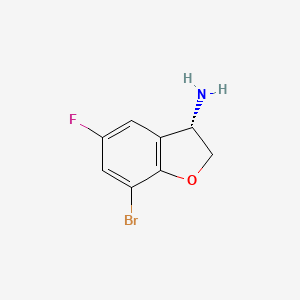

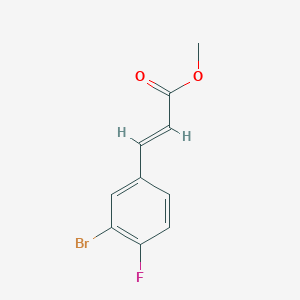

![Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole](/img/structure/B13049849.png)
![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)

![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)

